molecular formula C14H15Cl2N3OS B14341097 Urea, N-(3,4-dichlorophenyl)-N'-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)- CAS No. 104140-64-9

Urea, N-(3,4-dichlorophenyl)-N'-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)-

Cat. No.: B14341097
CAS No.: 104140-64-9
M. Wt: 344.3 g/mol
InChI Key: MIVKKWKTIIPNQZ-UHFFFAOYSA-N
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Description

Urea, N-(3,4-dichlorophenyl)-N’-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl group and a benzisothiazole moiety, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:

    Preparation of the isocyanate: The dichlorophenyl isocyanate can be synthesized from the corresponding aniline derivative through a phosgenation reaction.

    Reaction with the amine: The isocyanate is then reacted with the amine derivative of the benzisothiazole under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The key factors include maintaining the purity of reactants, controlling the reaction temperature and pressure, and ensuring efficient mixing to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.

    Reduction: Reduction reactions could potentially target the dichlorophenyl group.

    Substitution: The compound may participate in substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The dichlorophenyl and benzisothiazole groups suggest potential interactions with biological targets.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their potential for forming stable and durable structures.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:

    Inhibiting enzymes: By binding to the active site and preventing substrate access.

    Modulating receptors: By interacting with receptor sites and altering their activity.

    Disrupting cellular processes: By interfering with key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(3,4-dichlorophenyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzisothiazole moiety.

    Urea, N-(3,4-dichlorophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of the benzisothiazole moiety.

Uniqueness

The presence of the benzisothiazole moiety in the compound of interest distinguishes it from other similar urea derivatives. This unique structure may confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.

Properties

CAS No.

104140-64-9

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

IUPAC Name

1-(3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C14H15Cl2N3OS/c15-10-6-5-8(7-11(10)16)17-14(20)18-13-9-3-1-2-4-12(9)21-19-13/h5-7,9,12H,1-4H2,(H2,17,18,19,20)

InChI Key

MIVKKWKTIIPNQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=NS2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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